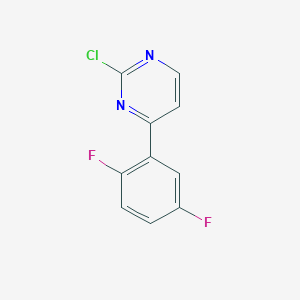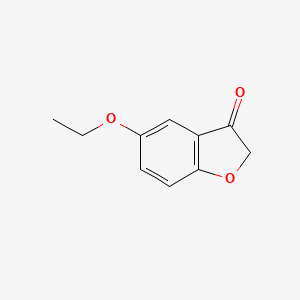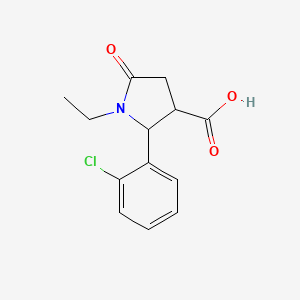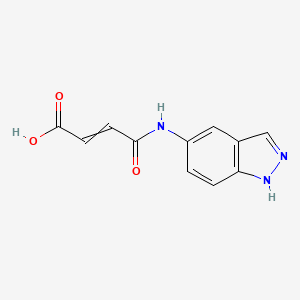![molecular formula C13H12ClNO3 B11724550 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B11724550.png)
3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-ethoxybenzaldehyde with a suitable oxazole precursor in the presence of a chlorinating agent. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized oxazoles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acids, while reduction could produce oxazolidines. Substitution reactions can lead to a wide range of functionalized oxazoles with different substituents.
科学研究应用
Chemistry
In chemistry, 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Oxazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic applications. Oxazole derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.
相似化合物的比较
Similar Compounds
4-Methyl-5-phenyl-1,2-oxazole: Similar structure but with a methyl group instead of a chloromethyl group.
3-(Bromomethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-4-[(4-methoxyphenyl)methylidene]-1,2-oxazol-5-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one lies in its specific substituents, which can influence its reactivity and potential applications. The presence of the chloromethyl group allows for further functionalization, while the ethoxyphenyl group can impact its biological activity and solubility.
属性
IUPAC Name |
3-(chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)16/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJREFQCLKTVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724511.png)

![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)




![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B11724540.png)
